molecular formula C6H10ClN3 B1628679 1,3,5-Benzenetriamine, hydrochloride CAS No. 88010-00-8

1,3,5-Benzenetriamine, hydrochloride

Cat. No. B1628679
CAS RN: 88010-00-8
M. Wt: 159.62 g/mol
InChI Key: AJHDRXSTMDYFOL-UHFFFAOYSA-N
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Description

1,3,5-Benzenetriamine, hydrochloride (CAS Number: 88010-00-8) is a chemical compound with the IUPAC name benzene-1,3,5-triamine hydrochloride . It is also known by the synonym benzene-1,3,5-triaminexhydrochloride . The molecular formula is C₆H₉N₃·HCl , and its molecular weight is 159.62 g/mol . This compound is a derivative of benzene and contains three amino groups attached to the benzene ring .


Synthesis Analysis

The synthesis of 1,3,5-Benzenetriamine, hydrochloride involves the reaction of benzene-1,3,5-triamine (an aromatic amine) with hydrochloric acid (HCl). The resulting product is the hydrochloride salt of the triamine. The synthesis can be carried out under controlled conditions in the laboratory .


Molecular Structure Analysis

1,3,5-Benzenetriamine, hydrochloride has a planar, cyclic structure with three amino groups (-NH₂) attached to the benzene ring. The hydrochloride salt forms due to the protonation of one of the amino groups by HCl. The molecular structure is crucial for understanding its reactivity and interactions with other molecules .


Chemical Reactions Analysis

1,3,5-Benzenetriamine, hydrochloride can participate in various chemical reactions, including nucleophilic substitution, condensation reactions, and coordination chemistry. Its amino groups can react with electrophiles, forming new compounds. Additionally, it can serve as a ligand in coordination complexes .


Physical And Chemical Properties Analysis

  • Odor : Odorless .

Safety And Hazards

  • Toxicity : It is not highly toxic but should be handled with care .

Future Directions

Research on 1,3,5-Benzenetriamine, hydrochloride continues to explore its applications in organic synthesis, coordination chemistry, and material science. Future studies may focus on its catalytic properties, potential pharmaceutical applications, and modifications to enhance its reactivity .

For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) provided by AA BLOCKS, INC .

properties

IUPAC Name

benzene-1,3,5-triamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHDRXSTMDYFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20614340
Record name Benzene-1,3,5-triamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Benzenetriamine, hydrochloride

CAS RN

638-09-5, 88010-00-8
Record name 1,3,5-Benzenetriamine, hydrochloride (1:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,3,5-triamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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